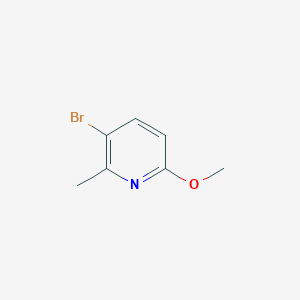
3-Bromo-6-methoxy-2-methylpyridine
Cat. No. B161283
Key on ui cas rn:
126717-59-7
M. Wt: 202.05 g/mol
InChI Key: VWNXCCTWVAQAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07208596B2
Procedure details


A solution of 2,5-dibromo-6-picoline (30.6 kg, 122 mol, 1.00 eq) in toluene (154.2 kg) was dried by vacuum distillation at 40° C./75 mmHg to remove 105.7 kg of distillate to produce a solution containing 40 ppm water. This was mixed with 25 weight % sodium methoxide in methanol (124.1 kg, 574 mol, 4.71 eq) and the mixture was heated at 65–75° C. for 6 hours until reaction completion, (HPLC analysis indicated 1.6 area % starting material remained). The mixture was cooled to 5° C. and water (98 L) was charged to the mixture followed by t-butylmethylether (97 kg). The layers were separated and the organic phase washed twice with 5% brine (139 kg) and once with 20% brine (165 kg). The organic phase was clarified by filtration and 51 kg was removed by vacuum distillation at 40° C. to produce a 2-methoxy-5-bromo-6-picoline solution (58.4 kg) of 40.6 wt % purity (96% yield). Part of this was purified by distillation for the purposes of recording the 13C NMR spectrum: 13C NMR (400 MHz, CDCl3) δ 162.4, 154.4, 142.0, 111.8, 109.5, 53.6, 24.6.



Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Yield
96%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[C:4]([CH3:9])[N:3]=1.[OH2:10].[CH3:11][O-].[Na+].CO>C1(C)C=CC=CC=1.C(OC)(C)(C)C>[CH3:11][O:10][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[C:4]([CH3:9])[N:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=C(C=C1)Br)C
|
|
Name
|
|
|
Quantity
|
154.2 kg
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
124.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
98 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
97 kg
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove 105.7 kg of distillate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 65–75° C. for 6 hours until reaction completion, (HPLC analysis indicated 1.6 area % starting material remained)
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed twice with 5% brine (139 kg) and once with 20% brine (165 kg)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic phase was clarified by filtration and 51 kg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by vacuum distillation at 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC(=C(C=C1)Br)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58.4 kg | |
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
